1-(1-Methylcyclopropyl)propan-2-amine
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Overview
Description
1-(1-Methylcyclopropyl)propan-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclopropyl ring substituted with a methyl group and an amine group attached to a propan-2-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-Methylcyclopropyl)propan-2-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, the reaction of 1-methylcyclopropyl bromide with propan-2-amine under basic conditions can yield the desired product . Another method involves the reduction of nitriles or imines using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation over a metal catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methylcyclopropyl)propan-2-amine undergoes various chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: LiAlH4, hydrogenation catalysts (e.g., palladium on carbon)
Solvents: Dichloromethane, tetrahydrofuran (THF)
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Primary amines
Substitution: Secondary and tertiary amines
Scientific Research Applications
1-(1-Methylcyclopropyl)propan-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(1-Methylcyclopropyl)propan-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of specific enzymes or binding to receptors to elicit a biological response . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(1-Methylcyclopropyl)propan-2-amine can be compared with other similar compounds such as:
3-(1-Methylcyclopropyl)propan-1-amine: This compound has a similar structure but differs in the position of the amine group.
Propylamine: A simpler amine with a straight-chain structure, lacking the cyclopropyl ring.
Isopropylamine: Another related compound with a branched-chain structure.
The uniqueness of this compound lies in its cyclopropyl ring, which imparts distinct chemical and physical properties compared to its straight-chain or branched-chain analogs.
Properties
IUPAC Name |
1-(1-methylcyclopropyl)propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6(8)5-7(2)3-4-7/h6H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYAAQZAAQYVPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1(CC1)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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